Hafnium dichloride oxide, often encountered as the octahydrate (HfOCl2·8H2O), is a hafnium-containing compound frequently employed as a precursor in materials science research. It serves as a source of hafnium ions in the synthesis of various hafnium-based materials, including hafnium oxide (HfO2), hafnium carbide (HfC), and hafnium-containing nanocomposites. [, , ]
Hafnium dichloride oxide, commonly referred to as hafnium(IV) oxide, is a significant compound in materials science and chemistry. It is primarily recognized for its applications in electronics, optics, and nanotechnology. This compound is synthesized from hafnium dichloride oxide octahydrate, which serves as a precursor in various chemical reactions leading to hafnium(IV) oxide formation.
Hafnium dichloride oxide is derived from hafnium dichloride oxide octahydrate, a compound that can be sourced from chemical suppliers such as Thermo Fisher Scientific. The octahydrate form is typically used in laboratory settings for the synthesis of hafnium(IV) oxide due to its high purity and availability .
Hafnium dichloride oxide belongs to the class of inorganic compounds known as metal oxides. It is categorized under the group of transition metal oxides, where hafnium acts as the transition metal. Hafnium(IV) oxide exhibits unique properties making it suitable for various high-tech applications.
Hafnium dichloride oxide can be synthesized through several methods:
The synthesis typically involves adjusting parameters such as temperature (ranging from 140°C to 180°C), concentration of reactants, and reaction time to optimize the yield and purity of hafnium(IV) oxide. Characterization techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to analyze the resulting nanoparticles' structure and morphology .
Hafnium dichloride oxide has a complex crystalline structure that can exist in different phases, primarily monoclinic and tetragonal forms. The monoclinic phase is often preferred for electronic applications due to its stability and favorable dielectric properties.
Hafnium dichloride oxide participates in various chemical reactions:
The stability of different phases of hafnium dioxide depends on factors such as temperature and pH during synthesis. The transformation between tetragonal and monoclinic phases is influenced by thermal treatment conditions.
The mechanism underlying the formation of hafnium dioxide nanoparticles involves nucleation and growth processes influenced by thermodynamic stability and kinetic factors. The initial formation of nucleation sites occurs at lower temperatures, while higher temperatures favor the growth of these sites into larger particles.
Hafnium dichloride oxide has a wide range of scientific uses:
Hafnium dichloride oxide octahydrate (CAS 14456-34-9) possesses the molecular formula Cl₂H₁₆HfO₉ (or HfOCl₂·8H₂O), with a molecular weight of 409.52 g/mol [1] [3]. The anhydrous form (HfOCl₂) has a theoretical molecular weight of 265.40 g/mol but is rarely isolated due to hafnium’s extreme oxophilicity. Key physicochemical properties include:
Table 1: Fundamental Properties of HfOCl₂·8H₂O
Property | Value |
---|---|
Density | 2.2 g/cm³ |
Melting Point | Decomposes [1] |
Crystal System | Monoclinic/P21/c |
Water Solubility | Highly soluble [1] |
Appearance | White crystalline powder |
The octahydrate adopts a polymeric structure in the solid state, where hafnium centers achieve eight-coordination through oxygen atoms from water molecules, chloride ligands, and bridging oxide groups. X-ray diffraction studies reveal infinite chains of [HfO(H₂O)₃Cl₂]ₙ units, with hafnium atoms linked by μ²-oxo bridges. This generates a distorted square antiprismatic geometry around hafnium, distinct from the monomeric forms observed in vapor phases or non-aqueous solvents [3] [9]. Hydrolysis behavior is pivotal: aqueous solutions undergo pH-dependent oligomerization, forming polynuclear species like [Hf₄O₆(OH)₄(H₂O)₈]⁸⁺, which influences its reactivity in precursor applications.
The discovery of hafnium dichloride oxide is intrinsically linked to the isolation of hafnium itself. In 1923, Dirk Coster and George de Hevesy identified hafnium (named from Hafnia, Latin for Copenhagen) in zirconium ores using X-ray spectroscopy [2] [7]. This resolved Dmitri Mendeleev’s 1869 prediction of an element filling the gap below titanium in Group IV. However, separating hafnium from zirconium proved formidable due to their near-identical ionic radii (Hf⁴⁺: 0.71 Å, Zr⁴⁺: 0.72 Å) and chemical behavior [2].
Early isolation relied on laborious fractional crystallization of complex fluorides (e.g., K₂HfF₆ vs. K₂ZrF₆). The development of solvent extraction techniques in the 1940s–1950s using methyl isobutyl ketone (MIBK) enabled industrial-scale separation, yielding HfOCl₂ as a primary intermediate [4]. This compound became a linchpin for hafnium metallurgy: reduction of HfOCl₂-derived HfCl₄ with magnesium (Kroll process) produces pure hafnium metal. Historically, HfOCl₂’s stability and solubility facilitated analytical methods for hafnium quantification, cementing its role in inorganic synthesis long before its modern applications emerged.
HfOCl₂·8H₂O exemplifies hafnium(IV)’s preference for high coordination numbers (typically 7–8) and oxophilic character. In solution, it undergoes stepwise ligand exchange, making it a versatile synthon for heteroleptic complexes. Key reactions include:
The hydrolysis equilibrium governs its behavior:$$ \ce{[HfO(H2O){n}]^{2+} <=> [HfO(OH)(H2O){n-1}]^{+} + H+} $$This acidity (pH ~1–2 in concentrated solutions) facilitates oxide formation, critical for sol-gel processing.
Table 2: HfOCl₂-Derived Precursors and Target Materials
Precursor Type | Synthesis Route | Target Material | Application |
---|---|---|---|
HfOCl₂ + 4ROH | Alcoholysis | Hf(OR)₄ | ALD/CVD of HfO₂ |
HfOCl₂ + 2NH₂R | Aminolysis | Hf(NR₂)₄ | Low-k dielectrics |
Thermolysis of HfOCl₂ | Controlled dehydration | Nanocrystalline HfO₂ | Optical coatings |
HfOCl₂ serves as a cost-effective precursor for high-purity hafnium oxide (HfO₂), a high-κ dielectric (κ ≈ 20–25) essential in sub-45 nm semiconductor nodes [7] [9]. Compared to halide (HfCl₄) or amide (e.g., TEMAH) precursors, it offers:
In atomic layer deposition (ALD), HfOCl₂’s surface reactivity with hydroxylated silicon has been modeled computationally, revealing lower energy barriers for ligand exchange than HfCl₄ but higher than TEMAH [5]. Its moderate volatility (sublimes >200°C) and stability enable its use in chemical solution deposition (CSD) of ferroelectric HfO₂ films for memory devices [9].
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